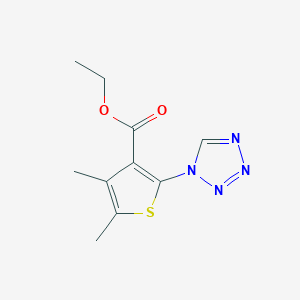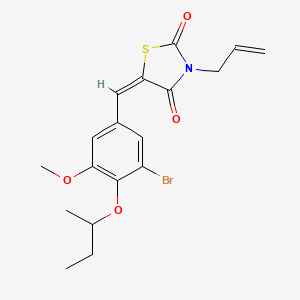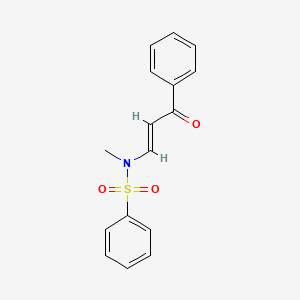![molecular formula C14H17ClN4OS B5346099 N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)
N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in fungal, viral, and cancer cell growth. This compound has been shown to inhibit the activity of fungal enzymes, including chitin synthase and β-glucan synthase. In viral studies, this compound has been found to inhibit the activity of viral proteases and reverse transcriptase enzymes. In anticancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various proteins involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of fungal and viral growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways involved in cell growth and survival. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide for laboratory experiments is its broad-spectrum activity against various fungal and viral strains, as well as its potential anticancer properties. This compound is also relatively easy to synthesize and has low toxicity, making it a promising candidate for further research. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in vivo. Further studies are also needed to determine the optimal dosages and administration routes for this compound, as well as its potential interactions with other drugs. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been reported through various methods, including the reaction of 3-chloroaniline with ethyl 4,5-diethyl-1,2,4-triazole-3-carboxylate in the presence of sodium hydride and thioacetic acid. Another method involves the reaction of 3-chloroaniline with 4,5-diethyl-2-thiocyanato-1H-imidazole, followed by the reaction with ethyl chloroacetate. The yield of this compound through these methods has been reported to be around 60-70%.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential therapeutic applications, including its antifungal, antiviral, and anticancer properties. In antifungal studies, this compound has been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. In antiviral studies, this compound has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus (HIV). In anticancer studies, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-3-12-17-18-14(19(12)4-2)21-9-13(20)16-11-7-5-6-10(15)8-11/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHNTHYLWNVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate](/img/structure/B5346017.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)

![7-acetyl-N~4~-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5346079.png)
![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5346083.png)
![methyl 5-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5346087.png)
![[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
